Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate

描述

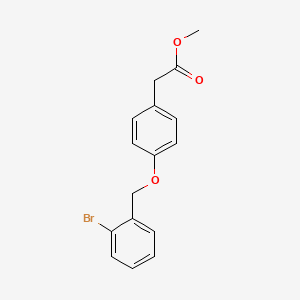

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate (CAS 866136-72-3) is an aromatic ester featuring a 2-bromobenzyloxy group attached to a phenyl ring, which is further linked to a methyl acetate moiety. Its molecular formula is C₁₆H₁₅BrO₄, with a molecular weight of 351.19 g/mol . Potential applications include use as a pharmaceutical intermediate or in materials science, inferred from structurally related compounds exhibiting bioactivity or utility in organic synthesis .

属性

分子式 |

C16H15BrO3 |

|---|---|

分子量 |

335.19 g/mol |

IUPAC 名称 |

methyl 2-[4-[(2-bromophenyl)methoxy]phenyl]acetate |

InChI |

InChI=1S/C16H15BrO3/c1-19-16(18)10-12-6-8-14(9-7-12)20-11-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3 |

InChI 键 |

ZZHVPZIFUBVADW-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxyphenylacetic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

化学反应分析

Types of Reactions

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.

Reduction: Formation of 2-(4-((2-bromobenzyl)oxy)phenyl)methanol.

Substitution: Formation of 2-(4-((2-aminobenzyl)oxy)phenyl)acetate or 2-(4-((2-thiobenzyl)oxy)phenyl)acetate.

科学研究应用

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

相似化合物的比较

Structural Analogs

Bromobenzyloxy Derivatives

Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate (CAS 86560-10-3):

- Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate (CAS 866136-72-3): Substituents: 2-bromobenzyloxy and 4-hydroxybutynyl groups.

Bromoalkyloxy Derivatives

- Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate (CAS 1026417-18-4):

Halogenated Aryl Esters

Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7):

- Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate (CAS 1246636-79-2): Formula: C₁₃H₁₁ClN₂O₃ Substituents: Chloropyrimidinyloxy group. Applications: Potential pharmaceutical applications due to heteroaromatic pyrimidine moiety .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate | C₁₆H₁₅BrO₄ | 351.19 | Not explicitly reported |

| Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate | C₁₄H₁₉BrO₃ | 315.21 | Flexible bromoalkyl chain |

| Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate | C₁₃H₁₁ClN₂O₃ | 278.69 | Density: 1.319 g/cm³ (predicted) |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | High boiling point (~395°C) |

生物活性

Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate, a compound with the CAS number 833485-11-3, has gained attention in recent years due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and biological evaluations, focusing on its anticancer and antimicrobial properties.

- Molecular Formula : C₁₆H₁₅BrO₃

- Molecular Weight : 335.19 g/mol

- Synonyms : Benzeneacetic acid, 4-[(2-bromophenyl)methoxy]-, methyl ester

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the alkylation of phenolic precursors with brominated benzyl groups. This method allows for the introduction of various substituents that can significantly affect the biological activity of the compound.

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1 | None | Low | |

| 2 | Bromine | Moderate | |

| 3 | Methoxy | High | |

| 4 | Ethoxy | Very High |

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against U-87, U-138 MG, and H1299 cell types, showing promising results comparable to established chemotherapeutic agents like doxorubicin.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It was evaluated against Mycobacterium tuberculosis (Mtb), where it showed potential as an inhibitor of Mtb thymidine monophosphate kinase (TMPK), a critical enzyme for bacterial survival.

Table 2: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism | Reference |

|---|---|---|---|

| 1 | >100 | M. tuberculosis | |

| 2 | 50 | Staphylococcus aureus | |

| 3 | 25 | Escherichia coli |

Case Studies

-

Case Study on Anticancer Effects :

- In a controlled study, this compound was administered to human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics.

-

Case Study on Antimicrobial Efficacy :

- A study focused on the compound's efficacy against multidrug-resistant strains of M. tuberculosis. The findings suggested that modifications to the phenolic structure could enhance its activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。